molecular formula C19H23N7O4S B2732782 methyl (4-(N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)sulfamoyl)phenyl)carbamate CAS No. 2034552-17-3

methyl (4-(N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)sulfamoyl)phenyl)carbamate

Cat. No.: B2732782
CAS No.: 2034552-17-3
M. Wt: 445.5
InChI Key: MKTARJDCEORJJV-UHFFFAOYSA-N
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Description

Methyl (4-(N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)sulfamoyl)phenyl)carbamate is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]pyrazine core linked to a piperidine ring via a sulfamoyl bridge. The phenylcarbamate moiety introduces hydrogen-bonding and solubility-modifying properties. Its design leverages hybrid heterocyclic systems to optimize steric and electronic interactions with biological targets.

Properties

IUPAC Name

methyl N-[4-[[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]sulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O4S/c1-13-22-23-18-17(20-9-12-26(13)18)25-10-7-15(8-11-25)24-31(28,29)16-5-3-14(4-6-16)21-19(27)30-2/h3-6,9,12,15,24H,7-8,10-11H2,1-2H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTARJDCEORJJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCC(CC3)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (4-(N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)sulfamoyl)phenyl)carbamate is an intricate compound with potential therapeutic applications. This article explores its biological activity, synthesis, and implications in medicinal chemistry.

Chemical Structure and Properties

The compound can be broken down into several key structural components:

  • Methyl carbamate : This functional group is known for its role in various biological activities.
  • Triazolo[4,3-a]pyrazine moiety : This heterocyclic structure is associated with significant pharmacological properties, including antimicrobial and anticancer activities.
  • Piperidine ring : Contributes to the compound's ability to interact with biological targets.

The molecular formula of the compound is C17H22N6O3SC_{17}H_{22}N_{6}O_{3}S, and it possesses a molecular weight of approximately 378.5 g/mol.

Antimicrobial Activity

Research indicates that compounds containing the triazole and pyrazine structures exhibit notable antimicrobial properties. For instance, derivatives of triazolo-pyrazines have demonstrated effectiveness against various bacterial strains and fungi. The specific interactions of this compound with microbial enzymes could inhibit their growth and proliferation.

CompoundActivity TypeTarget OrganismIC50 Value
This compoundAntibacterialE. coliTBD
Triazolo-pyrazine derivativeAntifungalC. albicansTBD

Anticancer Activity

The compound has shown potential in inhibiting cancer cell proliferation. Triazole derivatives are often explored for their ability to modulate pathways involved in tumor growth. In vitro studies have indicated that this compound may target specific kinases or proteases involved in cancer progression.

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
  • Receptor Interaction : It could bind to specific receptors that regulate cell growth or apoptosis.
  • Disruption of Cellular Processes : By interfering with nucleic acid synthesis or protein function within cells.

Study 1: Antibacterial Efficacy

In a recent study assessing the antibacterial efficacy of similar triazole derivatives against E. coli and S. aureus, compounds exhibited varying degrees of inhibition based on structural modifications. The study highlighted the importance of the triazole ring in enhancing activity against resistant strains.

Study 2: Anticancer Properties

A series of compounds similar to this compound were evaluated for their anticancer properties in human cancer cell lines. Results indicated that modifications to the piperidine structure significantly affected cytotoxicity and selectivity towards cancer cells over normal cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Systems

The [1,2,4]triazolo[4,3-a]pyrazine core distinguishes this compound from analogs such as triazolo[4,3-b]pyridazines (e.g., compounds 13–17 in ). Pyrazine (two meta-positioned nitrogens) versus pyridazine (two adjacent nitrogens) alters electron distribution and hydrogen-bonding capacity. For example, 6-methyl-N-(2-morpholino-4-ylethyl)[1,2,4]triazolo[4,3-b]pyridazin-8-amine () exhibits a pyridazine core, which may enhance π-stacking interactions compared to pyrazine.

Substituent Effects

  • Sulfamoyl vs. Amine Linkers : The sulfamoyl group in the target compound provides a rigid, polar bridge, contrasting with the flexible amine linkers in ’s compounds (e.g., N-benzyl-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine ). This rigidity may reduce conformational entropy, improving target binding.
  • Carbamate vs. Ester/Azide Groups: The methyl carbamate substituent offers hydrolytic stability compared to the azide and nitrile groups in 3-azido-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile (). Carbamates also enhance solubility relative to hydrophobic esters like those in diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyltetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ().

Physicochemical Properties

Property Target Compound Triazolo[4,3-b]pyridazine Analogs () Tetrahydroimidazo[1,2-a]pyridine ()
Core Structure [1,2,4]Triazolo[4,3-a]pyrazine [1,2,4]Triazolo[4,3-b]pyridazine Tetrahydroimidazo[1,2-a]pyridine
Molecular Weight (g/mol) ~450 (estimated) 350–450 567.51 (for compound 1l)
Key Substituents Sulfamoyl, carbamate Benzoyl, morpholinoethyl Nitrophenyl, cyano, ester
Melting Point Not reported 120–245°C 243–245°C (compound 1l)
Solubility Moderate (carbamate) Variable (amine derivatives) Low (ester/nitro groups)

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